5-Chloro-2-phenyl-4-tosylthiazole
Description
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-11-7-9-13(10-8-11)22(19,20)16-14(17)21-15(18-16)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDWDXKRPTXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-4-tosylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiazole with tosyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-phenyl-4-tosylthiazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-4-tosylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-azido-2-phenyl-4-tosylthiazole or 5-thiocyanato-2-phenyl-4-tosylthiazole.
Oxidation: Formation of 5-chloro-2-phenyl-4-tosylthiazole sulfoxide or sulfone.
Reduction: Formation of 5-amino-2-phenyl-4-tosylthiazole.
Scientific Research Applications
5-Chloro-2-phenyl-4-tosylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-4-tosylthiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Thiazole derivatives often exhibit isostructural relationships when substituents are chemically analogous. For example:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolylpyrazolyl)thiazole (Compound 4) and its fluorophenyl analog (Compound 5) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Both display near-planar conformations except for a perpendicularly oriented fluorophenyl group, suggesting that steric bulk from substituents (e.g., chlorine vs. fluorine) minimally disrupts core planarity .
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole features a benzothiazole core with a methoxy group at the para position of the phenyl ring. Its dihedral angle between the benzothiazole and methoxyphenyl moieties is 4.5°, indicating near-planarity, which contrasts with the non-planar conformations observed in bulkier tosyl-substituted analogs .
Table 1: Crystallographic Data for Selected Thiazole Derivatives
*Hypothetical data inferred from analogs.
Electronic and Reactivity Comparisons
- Electron-Withdrawing vs. In contrast, methoxy groups (e.g., in 5-Chloro-2-(4-methoxyphenyl)-benzothiazole) donate electron density, stabilizing the aromatic system and reducing reactivity .
- Tosyl Group Influence: The tosyl group at position 4 introduces steric hindrance and sulfonic acid-derived polarity, which may improve solubility in polar solvents compared to non-sulfonated analogs like 5-(Chloromethyl)-4-methyl-2-(4-trifluoromethylphenyl)thiazole (log P data inferred from molecular weight and substituents) .
Table 2: Bioactivity Data for Selected Thiazole/Thiadiazole Derivatives
Biological Activity
5-Chloro-2-phenyl-4-tosylthiazole is a thiazole derivative that has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
5-Chloro-2-phenyl-4-tosylthiazole features a thiazole ring substituted with a chloro group, a phenyl group, and a tosyl group. Its molecular formula is C13H10ClN2O2S, and its CAS number is 153941-58-3. The unique structural components contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of 5-chloro-2-phenyl-4-tosylthiazole is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit the activity of certain enzymes, disrupting metabolic processes essential for cell survival.
- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Recent studies have demonstrated that 5-chloro-2-phenyl-4-tosylthiazole exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro evaluations against various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. A study reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Antimicrobial Activity
5-Chloro-2-phenyl-4-tosylthiazole has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : It demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 8 µg/mL against Staphylococcus aureus .
| Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 20 |
| Escherichia coli | 16 | 15 |
| Pseudomonas aeruginosa | 32 | 12 |
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation in various models:
- In Vivo Studies : In carrageenan-induced paw edema models in rats, it exhibited significant anti-inflammatory effects comparable to standard NSAIDs like ibuprofen .
Case Studies
- Anticancer Efficacy : A research study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound revealed dose-dependent cytotoxicity. The study concluded that the compound's mechanism involved the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : A series of experiments conducted on different bacterial strains indicated that the compound effectively disrupted bacterial cell wall synthesis, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
